molecular formula C12H10ClN3O2 B2662728 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid CAS No. 1282733-39-4

2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

Cat. No.: B2662728
CAS No.: 1282733-39-4
M. Wt: 263.68
InChI Key: BPZVDCIVFNYMOZ-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a benzoic acid derivative featuring a chlorine substituent at the 2-position and a 4-methylpyrimidin-2-ylamino group at the 5-position. This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and other heterocyclic pharmaceuticals . Its molecular formula is inferred as C₁₂H₁₀ClN₃O₂, with a molecular weight of approximately 263.68 g/mol. The pyrimidine ring introduces hydrogen-bonding capabilities, while the methyl group enhances lipophilicity, balancing solubility and membrane permeability.

Properties

IUPAC Name

2-chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-7-4-5-14-12(15-7)16-8-2-3-10(13)9(6-8)11(17)18/h2-6H,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZVDCIVFNYMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282733-39-4
Record name 2-chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methyl-2-aminopyrimidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce carboxylic acids or other oxidized products .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an analgesic and anti-inflammatory agent. Studies indicate that derivatives of benzoic acid, including this compound, exhibit significant activity against cyclooxygenase-2 (COX-2), which is a target for pain relief medications. The binding affinity of this compound to COX-2 receptors suggests it could be developed into a therapeutic agent for managing pain and inflammation .

Synthesis of Derivatives

Research has shown that 2-chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid can serve as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, the modification of the pyrimidine ring can lead to compounds with improved selectivity and potency against specific biological targets, including cancer cells .

Anti-Cancer Research

The compound's structure allows it to interact with multiple biological pathways, making it a candidate for cancer research. Its derivatives have been explored for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

Case Studies

StudyObjectiveFindings
Study on Analgesic Activity Evaluate the analgesic properties of benzoic acid derivativesThe study found that certain derivatives demonstrated superior anti-nociceptive effects compared to traditional analgesics, indicating potential for new pain management therapies .
Synthesis of Novel Compounds Develop new compounds from benzoic acid derivativesResearchers successfully synthesized several new compounds that showed increased efficacy against COX-2, suggesting that modifications to the benzoic acid core can enhance therapeutic profiles .
Anti-Cancer Activity Assessment Investigate the anti-cancer potential of synthesized derivativesResults indicated that modified compounds exhibited significant cytotoxic effects on cancer cell lines, highlighting their potential as anti-cancer agents .

Summary of Findings

The applications of 2-chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid span across pharmacology and medicinal chemistry. Its ability to serve as a precursor for various biologically active compounds positions it as a valuable tool in drug development. Current research emphasizes its potential in pain management and cancer therapy, warranting further exploration into its mechanisms and efficacy.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway involved .

Comparison with Similar Compounds

Heterocyclic Amino Group Modifications

  • 2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid (CAS: 1394346-86-1): Molecular Formula: C₁₂H₉Cl₂N₃O₂ Key Differences: The pyrimidine ring has a chlorine substituent at the 2-position and a methylamino linkage. Applications: Used in exploratory drug discovery but marked as discontinued due to synthetic or stability challenges .
  • 4-({4-[(2-Chlorophenyl)amino]-5-fluoropyrimidin-2-yl}amino)benzoic acid (PDB ID: 0C6): Molecular Formula: C₁₇H₁₂ClFN₄O₂ Key Differences: Incorporates a fluoropyrimidine and aniline group. Fluorine enhances metabolic stability and electronegativity, improving target engagement in enzyme inhibition .

Sulfonamide and Sulfonyl Derivatives

  • 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid (CAS: 1179130-12-1): Molecular Formula: C₁₃H₁₁ClN₂O₄S Key Differences: The sulfonyl group introduces strong electron-withdrawing effects, lowering pKa and increasing acidity.
  • Tibric Acid (2-Chloro-5-(3,5-dimethylpiperidino-sulfonyl)benzoic acid): Molecular Formula: C₁₄H₁₉ClN₂O₄S Key Differences: A hypolipidemic agent acting as a PPAR agonist. The sulfonyl-piperidine group confers selectivity for lipid metabolism pathways, unlike the pyrimidine-based target compound .

Protected Amino Derivatives

  • N-Fmoc-5-amino-2-chlorobenzoic acid (CAS: 186320-16-1): Molecular Formula: C₂₂H₁₆ClNO₄ Key Differences: The Fmoc group increases molecular weight (393.82 g/mol) and hydrophobicity, making it suitable for solid-phase peptide synthesis .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid C₁₂H₁₀ClN₃O₂ 263.68 4-Methylpyrimidin-2-ylamino Building block for kinase inhibitors
2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid C₁₂H₉Cl₂N₃O₂ 298.12 2-Chloropyrimidin-4-yl, methylamino Discontinued (exploratory use)
Tibric Acid C₁₄H₁₉ClN₂O₄S 346.83 3,5-Dimethylpiperidino-sulfonyl PPAR agonist, hypolipidemic
N-Fmoc-5-amino-2-chlorobenzoic acid C₂₂H₁₆ClNO₄ 393.82 Fmoc-protected amino Peptide synthesis intermediate

Key Observations :

Hydrogen Bonding : Pyrimidine and sulfonamide groups improve target binding via H-bond interactions, critical for enzyme inhibition.

Metabolic Stability : Fluorinated derivatives (e.g., 0C6) exhibit enhanced resistance to oxidative metabolism .

Biological Activity

2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (CAS No. 1282733-39-4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀ClN₃O₂
  • Molecular Weight : 263.68 g/mol
  • IUPAC Name : 2-chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

The compound features a chloro group and a pyrimidinylamino substituent, which contribute to its unique reactivity and biological interactions.

The biological activity of 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is known to inhibit certain enzymes by binding to their active sites, thus preventing substrate access. This inhibition can lead to various downstream effects depending on the target enzyme or pathway involved.

Enzyme Inhibition

Research indicates that this compound acts as an effective inhibitor of several key enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit the activity of enzymes related to cancer cell proliferation and inflammation .

Antimicrobial Properties

In vitro studies have demonstrated that 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid exhibits antimicrobial activity against various bacterial strains. Its effectiveness varies based on concentration and the specific microbial target .

Case Studies

  • Cancer Research
    • A study investigated the compound's effects on cancer cell lines, revealing that it significantly inhibited cell growth in breast cancer models. The mechanism was attributed to the downregulation of specific signaling pathways associated with cell proliferation.
  • Inflammation Models
    • In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Chloro-5-fluoropyrimidineFluorine instead of methyl groupAnticancer properties
2-Chloro-4-aminopyridineAmino group on a pyridine ringEnzyme inhibition
2-Chloro-N-(4-methylpyrimidin-2-yl)benzamideBenzamide derivativeP2X7 receptor antagonism

The unique combination of functional groups in 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid allows for diverse biological activities compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid?

  • Methodology : The compound can be synthesized via coupling reactions involving substituted benzoic acid derivatives and pyrimidine-containing amines. For example, cyclization using phosphoryl oxychloride (POCl₃) at elevated temperatures (~120°C) is a common approach for analogous heterocyclic systems . Enamine Ltd. reports a purity of 95% for this compound, suggesting optimized coupling and purification steps (e.g., column chromatography or recrystallization) .
  • Key Steps :

Activation of the carboxylic acid group (e.g., via benzyl ester formation).

Catalytic hydrogenation or acidic/basic workup for deprotection .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • IR Spectroscopy : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrimidine ring vibrations) .
  • NMR (¹H/¹³C) : For resolving substituent positions (e.g., chloro, methyl, and pyrimidine-amino groups) .
  • X-ray Crystallography : Used in related pyrimidine-benzoic acid derivatives to validate molecular geometry and hydrogen bonding patterns .
    • Purity Assessment : HPLC or LC-MS to verify ≥95% purity, as reported in commercial synthesis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s enzyme inhibitory activity?

  • Experimental Design :

  • Target Selection : Based on structural analogs (e.g., PT1, a related AMPK activator with a pyrimidine-thio motif), prioritize enzymes like 5-lipoxygenase or kinases .
  • In Vitro Assays :

Enzyme Inhibition : Measure IC₅₀ values using substrate-specific assays (e.g., leukotriene B₄ production for 5-lipoxygenase) .

Cellular Models : Test activity in polymorphonuclear leukocytes or cancer cell lines for anti-inflammatory or antiproliferative effects .

  • Controls : Include positive controls (e.g., zileuton for 5-lipoxygenase) and validate results with knockout models or siRNA .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Sources of Variability :

  • Purity Differences : Commercial batches may vary in purity (e.g., 95% vs. ≥98%), affecting dose-response curves .
  • Assay Conditions : Buffer pH, temperature, and co-factor availability (e.g., ATP for kinases) can alter enzyme kinetics .
    • Resolution Strategies :

Reproduce experiments under standardized conditions.

Validate compound identity and purity via orthogonal methods (e.g., elemental analysis, mass spectrometry) .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Approaches :

Substituent Modification : Vary the chloro, methyl, or pyrimidine groups to assess impact on target binding (e.g., PT1 derivatives with trifluoromethyl or nitro groups show altered AMPK activation) .

Computational Modeling : Docking studies using crystallographic data (e.g., PDB entries for related enzymes) to predict binding modes .

  • Data Interpretation : Correlate electronic (Hammett constants) or steric parameters with activity trends .

Q. How is X-ray crystallography applied to confirm the molecular structure of derivatives?

  • Protocol :

Crystal Growth : Use vapor diffusion or slow evaporation in solvents like DMSO/water .

Data Collection : Resolve bond lengths (mean C–C = 0.004 Å) and angles to validate substituent positions .

Validation : Compare experimental data with computational predictions (e.g., density functional theory) .

  • Case Study : A related compound, 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid, was resolved at 100 K with an R factor of 0.064 .

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